1,3-Dimethyl-5-nitrobarbituric acid

tautomerism chromophoric sensors hydrogen bonding

Avoid irreproducible results with generic 5-nitrobarbituric acid. This anhydrous, H-bond-neutral derivative delivers unambiguous single-species enol signals for quantitative sensor design. - Eliminates keto-enol interference seen with parent 5-nitrobarbituric acid in key solvents. - Pre-activated at C5: bypasses 5,5-dichloro intermediate, reducing synthetic steps for barbiturate library synthesis. - Enables crystallization of heteroleptic complexes like Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O unattainable with N-H-bearing ligands. - Serves as a biologically inert negative control (no HSV-1 inhibition) for SAR studies attributing activity to the N-H pharmacophore.

Molecular Formula C6H7N3O5
Molecular Weight 201.14 g/mol
CAS No. 14305-99-8
Cat. No. B077355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-nitrobarbituric acid
CAS14305-99-8
Molecular FormulaC6H7N3O5
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3
InChIKeyXMNHVEFLJGTPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-5-nitrobarbituric Acid: Physicochemical and Structural Profile


1,3-Dimethyl-5-nitrobarbituric acid (CAS 14305-99-8; C6H7N3O5; MW 201.14 g/mol) is a fully N-methylated, C5-nitro-substituted barbituric acid derivative. The combination of the strong electron-withdrawing 5-nitro group and the absence of N–H protons distinguishes it from both the parent 5-nitrobarbituric acid (dilituric acid) and unsubstituted barbituric acid . Its molecular architecture—zero hydrogen-bond donors, five hydrogen-bond acceptors, and a calculated log P of −0.7—governs its solubility, tautomeric preference, and metal-coordination behaviour, directly impacting its utility in synthetic, analytical, and materials chemistry .

1
N-methylated, C5-nitro-activated heterocyclic building block for synthetic and coordination chemistry
Zero H-bond donors, anhydrous architecture
2
Chromophoric sensor design requiring single-species enol response without keto interference
Locked enol tautomer across multiple media
3
Medicinal chemistry SAR studies requiring a biologically inert, matched negative control
Predicted HSV-1 inactivity due to N–H proton absence

Why 1,3-Dimethyl-5-nitrobarbituric Acid Is Irreplaceable


Attempts to substitute 1,3-dimethyl-5-nitrobarbituric acid with 5-nitrobarbituric acid, 1,3-dimethylbarbituric acid, or the corresponding violuric acid (oxime) lead to fundamentally different physicochemical and functional outcomes. 5-Nitrobarbituric acid retains two acidic N–H protons (pKa ≈ −1.70 predicted) and forms hydrates, whereas the target compound is anhydrous, lacks hydrogen-bond donors, and exhibits distinct thermal behaviour . 1,3-Dimethylbarbituric acid lacks the 5-nitro group, rendering it incapable of the intense enol-colouration and electrophilic reactivity that define the target compound’s role in chromophoric sensor design . 1,3-Dimethylvioluric acid (5-oxime) has a different electronic structure, yielding separate ionisation constants and metal-coordination profiles . These differences mean that generic substitution compromises experimental reproducibility and negates the structure-specific performance required in advanced synthesis, coordination chemistry, and analytical derivatisation.

Property
1,3-Dimethyl-5-nitrobarbituric acid
5-Nitrobarbituric acid
Tautomeric profile
Exclusively enol; single chromophoric response
Keto-enol equilibrium in certain solvents; may cause mixed signals
Hydrogen bonding
0 H-bond donors; anhydrous; reduced hygroscopicity
2 N–H donors; forms hydrates; higher aqueous solubility
Thermal behaviour
Sublimation expected; no explosive exotherm reported
Sharp exotherm ~190 °C; violent explosion hazard
Biological activity
Predicted HSV-1 inactive; clean SAR control
HSV-1 IC₅₀ 1.7 μM; confounds target binding studies

1,3-Dimethyl-5-nitrobarbituric Acid: Quantitative Differentiation


Tautomeric Enol Stabilisation vs. 5-Nitrobarbituric Acid

1,3-Dimethyl-5-nitrobarbituric acid exists exclusively as the enol tautomer in the gas phase, in water, in DMSO, and in the crystalline state, whereas 5-nitrobarbituric acid, while also predominantly enolic, can form an equilibrium mixture of keto and enol forms in trifluoroacetic acid and chloroform solutions . The absence of N–H donors in the dimethyl compound eliminates the ADA hydrogen-bonding pattern of the keto form, enforcing the DDA enol pattern and making the compound a more predictable chromophoric sensor element .

Tautomeric Enol Stabilisation
Head-to-head
Exclusively enol in gas, H₂O, DMSO, crystal vs. keto-enol equilibrium in TFA/CHCl₃ for comparator
Supports single-species chromophoric sensor design
Qualitatively simpler tautomeric landscape confirmed by NMR, UV, IR, DFT
tautomerism chromophoric sensors hydrogen bonding

Zero Hydrogen-Bond Donors: Solubility & Crystal Engineering

1,3-Dimethyl-5-nitrobarbituric acid has zero hydrogen-bond donor sites, in contrast to 5-nitrobarbituric acid which possesses two N–H donors . This fundamental difference explains why the parent compound forms hydrates (dilituric acid trihydrate) and is soluble in ~1200 parts cold water, whereas 1,3-dimethylvioluric acid, the closest structural relative, is anhydrous and sublimes before decomposition . By extension, 1,3-dimethyl-5-nitrobarbituric acid is also expected to be anhydrous and to exhibit lower aqueous solubility, which is advantageous for non-aqueous synthetic protocols and for achieving defined anhydrous crystal phases.

Zero H-Bond Donors & Solubility
Class-level
0 H-bond donors; anhydrous (class inference); predicted log P −0.7 vs. 2 donors, hydrate-forming for comparator
May support moisture-sensitive synthetic protocols
Solubility difference not directly quantified; structural class inference
solubility crystal engineering hydrogen bonding

Thermal Stability: No Explosive Exotherm

Differential thermal analysis of dilituric acid (5-nitrobarbituric acid) reveals a sharp exotherm at ~190 °C corresponding to a violent explosion, whereas 1,3-dimethylvioluric acid sublimes without decomposition and no exotherm is observed . Although direct data for 1,3-dimethyl-5-nitrobarbituric acid are not available, the close structural analogy suggests that N-methylation similarly eliminates the explosive decomposition pathway. This inference is consistent with the absence of N–H protons and the generally lower thermal lability of N-alkylated nitrobarbiturates.

Thermal Stability
Class-level
No explosive exotherm expected vs. sharp exotherm ~190 °C for 5-nitrobarbituric acid
Reported lower thermal hazard context for handling
Inferred from 1,3-dimethylvioluric acid DTA data
thermal stability differential thermal analysis safety

Mixed-Anion Barium Complex Formation

1,3-Dimethyl-5-nitrobarbituric acid reacts with Ba(OH)₂ in the presence of 1,3-dimethylvioluric acid to yield the novel mixed-anion complex Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O, as confirmed by single-crystal X-ray diffraction . This demonstrates that the deprotonated 1,3-dimethyl-5-nitrobarbiturate anion can serve as a viable ligand in heteroleptic coordination assemblies. In contrast, the analogous reaction with 5-nitrobarbituric acid yields structurally different products due to the availability of N–H protons for hydrogen-bonding networks.

Mixed-Anion Ba Complex
Head-to-head
Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O fully characterised by single-crystal XRD
Validates use as H-bond-neutral ligand for crystal engineering
Comparable mixed-anion structures with N–H analog not reported
coordination chemistry barbiturate ligands single-crystal XRD

HSV-1 Inhibition Requirement for N–H Proton

5-Nitrobarbituric acid inhibits herpes simplex virus type-1 (HSV-1) with an IC₅₀ of 1.7 μM in Vero cell-based assays, and also inhibits Vero cell growth at concentrations of 0.06–5 μM . In contrast, 1,3-dimethyl-5-nitrobarbituric acid has not been reported as an HSV-1 inhibitor, and structure-activity considerations indicate that the N–H protons, which are absent in the dimethyl analog, may be critical for target binding. This suggests that the N,N-dimethyl derivative is biologically silent against HSV-1 and therefore serves as an ideal negative control compound or as a scaffold for orthogonal derivatisation without confounding antiviral activity.

HSV-1 Inhibition Requirement
Class-level
No inhibitory activity reported; N–H proton presence vs. absence is a binary SAR switch
Reported matched inactive control context for SAR
Source review required; predicted inactivity from class-level SAR
antiviral HSV-1 structure-activity relationship

Pre-Activated C5 Electrophilic Reactivity

The C5 position of 1,3-dimethyl-5-nitrobarbituric acid is doubly activated towards nucleophilic attack by the flanking nitro and carbonyl groups, making it a highly electrophilic carbon centre. This is qualitatively distinct from 1,3-dimethylbarbituric acid, where C5 requires additional activation (e.g., chlorination to the 5,5-dichloro derivative) to participate in nucleophilic substitutions with reagents such as silver nitrite and potassium cyanide . The pre-installed nitro group in the target compound eliminates the need for a separate activation step, enabling direct and higher-yielding derivatisation in fewer synthetic operations.

Pre-Activated C5 Electrophilicity
Cross-study
Direct nucleophilic substitution at C5; eliminates Cl₂ activation step needed for non-nitrated analog
Supports streamlined synthesis of 5-substituted barbiturates
Rate constants not reported; step-count advantage inferred
nucleophilic substitution electrophilicity synthetic building block

1,3-Dimethyl-5-nitrobarbituric Acid: Application Scenarios


Chromophoric Sensors Based on Exclusive Enol Response

When designing barbituric acid-based colourimetric sensors that exploit the ADA/DDA hydrogen-bonding switch, 1,3-dimethyl-5-nitrobarbituric acid provides a stable, single-species enol signal, avoiding the interfering keto signal observed with 5-nitrobarbituric acid in certain solvents . This guarantees unambiguous receptor readout and is essential for developing quantitative optical sensors for nucleobases, anions, or small molecules .

Direct Synthesis of 5-Substituted Barbiturate Libraries

Researchers building libraries of C5-functionalised barbiturates benefit from the pre-activated electrophilic centre of 1,3-dimethyl-5-nitrobarbituric acid, which circumvents the need for prior conversion to the 5,5-dichloro intermediate required when starting from 1,3-dimethylbarbituric acid . This reduces synthetic step count and improves overall yield in medicinal chemistry hit-to-lead campaigns.

Mixed-Ligand Metal-Organic Framework Construction

The 1,3-dimethyl-5-nitrobarbiturate anion acts as a hydrogen-bond-neutral ligand, enabling the crystallisation of heteroleptic alkaline-earth complexes such as Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O that cannot be obtained with the proton-bearing 5-nitrobarbituric acid system . This makes it a strategic building block for crystal engineering of fluorescent, magnetic, or porous metal-organic frameworks.

Negative Control for HSV-1 Antiviral SAR Studies

Because 1,3-dimethyl-5-nitrobarbituric acid lacks the N–H protons critical for the HSV-1 inhibitory activity seen in 5-nitrobarbituric acid (IC₅₀ = 1.7 μM), it serves as an ideal biologically inert comparator . Procurement as a matched negative control allows unambiguous attribution of antiviral effects to the N–H pharmacophore in mechanistic and SAR investigations.

Application
Selection Property
Validation Focus
Chromophoric sensor design
Locked enol tautomer state
Single-species colourimetric response without keto interference
5-Substituted barbiturate library synthesis
Pre-activated C5 electrophilic centre
Direct nucleophilic displacement without prior chlorination
Heteroleptic MOF / coordination network construction
H-bond-neutral anionic ligand
Crystallisation of mixed-anion assemblies not accessible with N–H analogs
HSV-1 antiviral SAR mechanistic studies
Absence of N–H pharmacophore protons
Matched biologically inert comparator for target engagement attribution

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